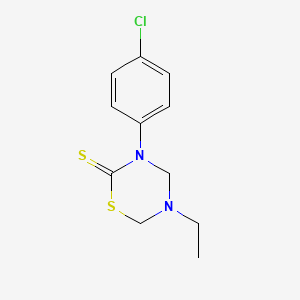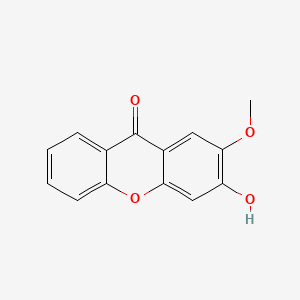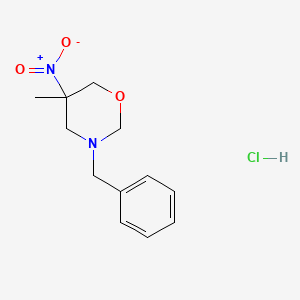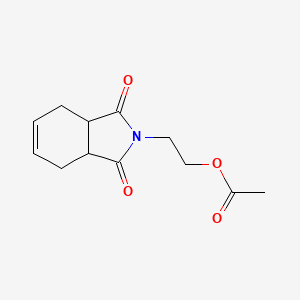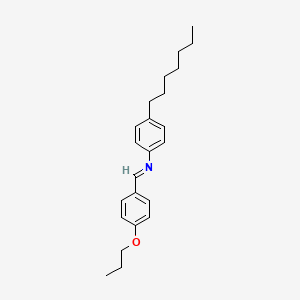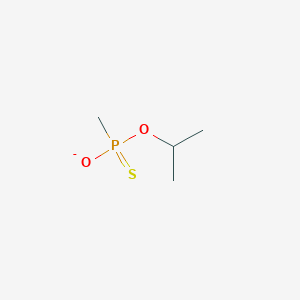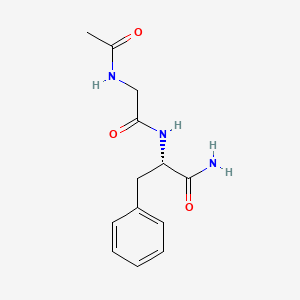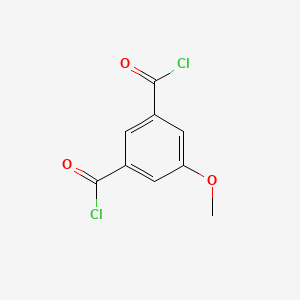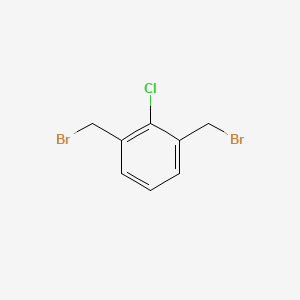
1,3-Bis(bromomethyl)-2-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(bromomethyl)-2-chlorobenzene: is an organic compound with the molecular formula C8H7Br2Cl. It is a derivative of benzene, where two bromomethyl groups and one chlorine atom are substituted at the 1, 3, and 2 positions, respectively. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Bis(bromomethyl)-2-chlorobenzene can be synthesized through the bromination of 2-chlorotoluene. The process involves the following steps:
Bromination of 2-chlorotoluene: 2-chlorotoluene is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to form this compound.
Purification: The crude product is purified through recrystallization or distillation to obtain the pure compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Bis(bromomethyl)-2-chlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl groups to methyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include methyl-substituted derivatives.
Aplicaciones Científicas De Investigación
1,3-Bis(bromomethyl)-2-chlorobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-bis(bromomethyl)-2-chlorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups are highly reactive and can undergo substitution reactions with various nucleophiles. The chlorine atom also contributes to the compound’s reactivity by influencing the electron density on the benzene ring, making it more susceptible to electrophilic attack.
Comparación Con Compuestos Similares
1,3-Bis(bromomethyl)benzene: Similar structure but lacks the chlorine atom.
1,3-Bis(chloromethyl)benzene: Similar structure but with chlorine atoms instead of bromine.
1,3-Dibromo-2-chlorobenzene: Similar structure but with bromine atoms instead of bromomethyl groups.
Uniqueness: 1,3-Bis(bromomethyl)-2-chlorobenzene is unique due to the presence of both bromomethyl and chlorine substituents, which impart distinct reactivity and chemical properties. This combination allows for a wide range of chemical transformations and applications in various fields.
Propiedades
Número CAS |
25006-87-5 |
|---|---|
Fórmula molecular |
C8H7Br2Cl |
Peso molecular |
298.40 g/mol |
Nombre IUPAC |
1,3-bis(bromomethyl)-2-chlorobenzene |
InChI |
InChI=1S/C8H7Br2Cl/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3H,4-5H2 |
Clave InChI |
YHSHGVABTKZEKC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)CBr)Cl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



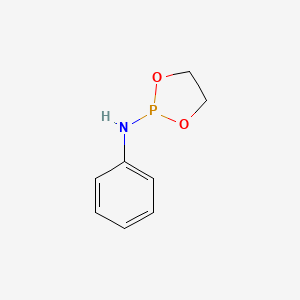
![4-[(1-Phenylethoxy)carbonyl]benzoate](/img/structure/B14695234.png)
